Phenolphthalein monophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenolphthaleins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13306-67-7 |

|---|---|

Molecular Formula |

C20H15O7P |

Molecular Weight |

398.3 g/mol |

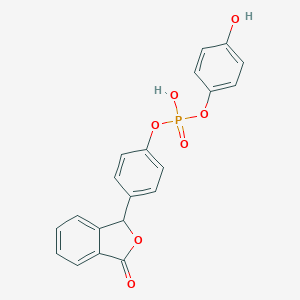

IUPAC Name |

(4-hydroxyphenyl) [4-(3-oxo-1H-2-benzofuran-1-yl)phenyl] hydrogen phosphate |

InChI |

InChI=1S/C20H15O7P/c21-14-7-11-16(12-8-14)27-28(23,24)26-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(22)25-19/h1-12,19,21H,(H,23,24) |

InChI Key |

ANAZDOWEOOFEET-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |

Synonyms |

phenolphthalein monophosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenolphthalein Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein (B1677637) monophosphate is a crucial substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISAs) where it is used for the detection of alkaline phosphatase activity.[1][2] The enzymatic hydrolysis of the colorless phenolphthalein monophosphate yields the vibrant pink phenolphthalein, allowing for sensitive colorimetric detection.[3] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in its preparation and application.

Synthesis of this compound

The synthesis of this compound typically involves the phosphorylation of one of the phenolic hydroxyl groups of phenolphthalein. Various phosphorylating agents and reaction conditions have been employed to achieve this transformation. Below are detailed protocols for established synthesis methods.

Method 1: Phosphorylation using Phosphorus Oxychloride

This method is a common approach for the phosphorylation of phenols. Triethylamine (B128534) is used as a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve phenolphthalein in a suitable solvent such as dichloromethane (B109758).[4]

-

Phosphorylation: Cool the solution to a temperature of at most 4°C.[4] Slowly add a solution of phosphorus oxychloride in dichloromethane to the phenolphthalein solution.[4]

-

Base Addition: Subsequently, add triethylamine dropwise to the reaction mixture while maintaining the low temperature.[4] The reaction is kept under constant stirring for at least 6 hours.[4]

-

Work-up: After the reaction is complete, evaporate the dichloromethane.[4]

-

Hydrolysis and Salt Formation: Add sodium hydroxide (B78521) solution to the residue, followed by acidification, for instance with hydrochloric acid.[4] To form the sodium salt, a base like sodium ethoxide is then added.[4]

Method 2: Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Synthesis

This method utilizes dicyclohexylcarbodiimide as a coupling agent to facilitate the phosphorylation of phenolphthalein.

Experimental Protocol:

-

Reaction Mixture: To a magnetically stirred solution of phenolphthalein (e.g., 8.0 g, 25 mM) in a suitable solvent (e.g., 80 cc), add a phosphorylating agent.[5]

-

Coupling Agent: Introduce dicyclohexylcarbodiimide to the reaction mixture.

-

Reaction Conditions: Allow the reaction to proceed, typically at room temperature, until completion.

-

Work-up: The dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.

-

Conversion to Free Acid and Salt Formation: The resulting phosphate (B84403) ester can be converted to the free this compound by reaction with a base (e.g., 1 N sodium hydroxide) followed by treatment with a strong acid (e.g., 6 N hydrochloric acid).[5] The desired salt can then be formed by treating the free acid with the corresponding hydroxide (e.g., sodium or potassium hydroxide).[5]

Method 3: Using Dibenzyl Phosphite (B83602)

This process involves the use of dibenzyl phosphite in the presence of an organic amine and carbon tetrachloride.

Experimental Protocol:

-

Reaction: React o-cresolphthalein (B1221799) (a related phthalein) with dibenzyl phosphite. This reaction is carried out in the presence of carbon tetrachloride and an organic amine.[6]

-

Hydrogenation: The resulting product is then subjected to hydrogenation to remove the benzyl (B1604629) protecting groups, yielding the monophosphoric acid.[6]

Table 1: Comparison of Synthesis Methods for Phthalein Monophosphates

| Method | Phosphorylating Agent | Key Reagents | Typical Conditions | Notes |

| Method 1 | Phosphorus oxychloride | Triethylamine, Dichloromethane | Low temperature (≤ 4°C) | A common and effective method for phenol (B47542) phosphorylation. |

| Method 2 | Not specified in abstract | Dicyclohexylcarbodiimide | Room temperature | DCC is a powerful coupling agent, but the dicyclohexylurea byproduct can sometimes be difficult to remove completely. |

| Method 3 | Dibenzyl phosphite | Carbon tetrachloride, Organic amine | Not specified in abstract | Involves a subsequent hydrogenation step to deprotect the phosphate group. |

Purification of this compound

The purity of this compound is critical for its use in sensitive enzymatic assays. The final product is often obtained as a salt, such as the dicyclohexylammonium (B1228976) or sodium salt, to improve its stability and solubility in aqueous solutions.[7]

Purification Protocol 1: Solvent Precipitation/Crystallization

This is a widely used technique for purifying the final product.

-

Initial Precipitation: After synthesis and work-up, the crude product can be precipitated from the reaction mixture.

-

Washing: The precipitate is then washed with a series of organic solvents to remove impurities. A common washing sequence involves ethyl alcohol, followed by dry ether, and then a mixture of methanol (B129727) and formamide (B127407) (e.g., in a 5:1 ratio).[4]

-

Drying: The purified product is then dried under vacuum to remove any residual solvents.

Purification Protocol 2: Chromatographic Methods

While not explicitly detailed in the provided search results for this compound, column chromatography is a standard technique for the purification of organic compounds and can be adapted for this purpose.

-

Stationary Phase: A suitable stationary phase, such as silica (B1680970) gel, would be selected.

-

Mobile Phase: A solvent system would be developed to effectively separate the desired product from unreacted starting materials and byproducts. The polarity of the solvent mixture would be optimized based on the polarity of the compounds to be separated.

-

Elution and Collection: The crude product would be loaded onto the column, and the mobile phase would be passed through to elute the components. Fractions would be collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions would be removed under reduced pressure to yield the purified this compound.

Table 2: Summary of Purification Techniques

| Technique | Solvents/Materials | Procedure | Advantages | Disadvantages |

| Solvent Precipitation/Crystallization | Ethyl alcohol, Dry ether, Methanol/Formamide | Washing of the crude precipitate with a sequence of solvents. | Relatively simple and scalable. | May not be sufficient to remove all impurities, potentially leading to lower purity. |

| Column Chromatography | Silica gel, various organic solvents | Separation based on differential adsorption of components to the stationary phase. | Can achieve high levels of purity. | Can be more time-consuming and require larger volumes of solvent. |

Visualization of Processes

Synthesis Pathway of this compound

Caption: Chemical synthesis pathway for this compound.

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for synthesis and purification.

Decision Flowchart for Purification Method Selection

Caption: Selecting a suitable purification method.

References

- 1. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as an alternative substrate in enzyme-linked immunosorbent assays involving alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sserc.org.uk [sserc.org.uk]

- 4. WO2015035487A1 - Method and kit for synthesizing phenolphthalein diphosphate tetrasodium - Google Patents [patents.google.com]

- 5. US3331862A - Phenolphthalein-mono-phosphate derivatives - Google Patents [patents.google.com]

- 6. US3975405A - Monophosphate salt of o-cresolphthalein - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Mechanism of Action of Phenolphthalein Monophosphate with Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phenolphthalein (B1677637) monophosphate when used as a substrate for alkaline phosphatase (ALP). Alkaline phosphatase is a ubiquitous enzyme that plays a crucial role in various physiological processes, including bone mineralization and signal transduction. The use of phenolphthalein monophosphate as a chromogenic substrate allows for a simple and direct colorimetric determination of ALP activity, which is widely applied in diagnostics and research.

Core Mechanism of Action

The fundamental principle behind the use of this compound in alkaline phosphatase assays lies in the enzymatic hydrolysis of the phosphate (B84403) group from the phenolphthalein molecule. In an alkaline environment, alkaline phosphatase catalyzes this hydrolysis, yielding two products: inorganic phosphate and phenolphthalein. Phenolphthalein, a common pH indicator, is colorless in acidic and neutral solutions but turns a vibrant pink or fuchsia color in alkaline conditions (pH > 8.2). The intensity of the color produced is directly proportional to the amount of phenolphthalein released, and therefore, to the activity of the alkaline phosphatase enzyme.[1][2] This linear relationship between color intensity and enzyme concentration makes this assay highly suitable for quantitative analysis.[1]

The reaction can be summarized as follows:

This compound (colorless) + H₂O --(Alkaline Phosphatase, Alkaline pH)--> Phenolphthalein (pink/fuchsia) + Inorganic Phosphate

Enzymatic Reaction Pathway

The enzymatic hydrolysis of this compound by alkaline phosphatase follows a two-step mechanism involving a phosphorylated enzyme intermediate. The active site of alkaline phosphatase contains key metal ions, typically zinc (Zn²⁺) and magnesium (Mg²⁺), which are crucial for its catalytic activity.

Caption: Enzymatic hydrolysis of this compound by alkaline phosphatase.

Quantitative Data

The determination of kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) is essential for characterizing enzyme activity. While extensive data is available for the substrate p-nitrophenyl phosphate (pNPP), specific values for this compound are less commonly reported in literature and are typically determined experimentally for specific assay conditions (e.g., pH, temperature, buffer composition).

| Parameter | Description | Typical Values (for pNPP) | This compound |

| Kₘ (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. It indicates the affinity of the enzyme for the substrate. | ~0.1 - 10 mM | Experimentally Determined |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration and assay conditions. | Experimentally Determined |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 9.0 - 10.5 | 9.0 - 10.0 |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | 37 °C | 37 °C |

| Wavelength of Maximum Absorbance (λₘₐₓ) | The wavelength at which the product (phenolphthalein) shows maximum absorbance. | N/A | 550 - 560 nm |

Experimental Protocols

The following provides a generalized, detailed methodology for a typical alkaline phosphatase assay using this compound.

Reagent Preparation:

-

Alkaline Buffer (e.g., 0.1 M Glycine-NaOH, pH 10.0):

-

Dissolve 7.5 g of glycine (B1666218) in 800 mL of deionized water.

-

Adjust the pH to 10.0 by adding 1 M NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Solution (e.g., 10 mM this compound):

-

Dissolve the required amount of this compound salt in the alkaline buffer to achieve a final concentration of 10 mM.

-

This solution should be prepared fresh before each experiment to ensure stability.

-

-

Enzyme Solution (Alkaline Phosphatase):

-

Prepare a stock solution of alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with Mg²⁺ and Zn²⁺).

-

Dilute the stock solution to the desired working concentration with the alkaline buffer just before use.

-

-

Stop Solution (e.g., 0.1 M NaOH or a chelating agent like EDTA):

-

Prepare a 0.1 M solution of NaOH in deionized water. This will raise the pH and stop the enzymatic reaction.

-

Assay Procedure:

-

Reaction Setup:

-

Pipette a specific volume of the substrate solution into a microplate well or a cuvette.

-

Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Add a specific volume of the enzyme solution to the pre-warmed substrate solution to initiate the reaction.

-

Mix gently and start a timer immediately.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

After the incubation period, add a specific volume of the stop solution to terminate the enzymatic reaction.

-

-

Measurement:

-

Measure the absorbance of the resulting pink/fuchsia solution at the wavelength of maximum absorbance for phenolphthalein (approximately 550 nm) using a spectrophotometer or a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of phenolphthalein to determine the concentration of the product formed.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a colorimetric enzyme assay.

Caption: A typical experimental workflow for a colorimetric alkaline phosphatase assay.

Conclusion

The use of this compound provides a reliable and straightforward method for the quantitative determination of alkaline phosphatase activity. Understanding the underlying mechanism of action, optimizing experimental conditions, and adhering to detailed protocols are crucial for obtaining accurate and reproducible results. This technical guide serves as a valuable resource for researchers and professionals in designing and executing robust alkaline phosphatase assays for a wide range of applications in life sciences and drug development.

References

Chemical and physical properties of Phenolphthalein monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein (B1677637) monophosphate is a widely utilized chromogenic substrate in biochemistry and clinical chemistry, primarily for the sensitive detection of phosphatase activity. Its utility lies in its enzymatic hydrolysis to phenolphthalein, a compound that exhibits a distinct color change in alkaline conditions. This property allows for the straightforward colorimetric quantification of enzyme activity, making it a valuable tool in various diagnostic and research applications. This guide provides an in-depth overview of the chemical and physical properties of Phenolphthalein monophosphate, detailed experimental protocols for its use, and a discussion of the biological implications of its enzymatic product.

Chemical and Physical Properties

This compound is most commonly available as its bis(cyclohexylammonium) salt, which enhances its stability and solubility in aqueous solutions.[1] The core molecule consists of a phenolphthalein moiety linked to a single phosphate (B84403) group.

Data Presentation: Quantitative Properties of this compound and its Derivatives

| Property | Value | Compound | Source(s) |

| Molecular Formula | C₂₀H₁₅O₇P | This compound | |

| C₂₀H₁₅O₇P · 2C₆H₁₃N | This compound bis(cyclohexylammonium) salt | [2] | |

| Molecular Weight | 398.30 g/mol | This compound | - |

| 596.65 g/mol | This compound bis(cyclohexylammonium) salt | [2] | |

| CAS Number | 13306-67-7 | This compound | - |

| 14815-59-9 | This compound bis(cyclohexylammonium) salt | [2] | |

| Appearance | White to off-white powder | This compound bis(cyclohexylammonium) salt | [1] |

| Solubility | Methanol: 10 mg/mL (clear to slightly hazy) | This compound bis(cyclohexylammonium) salt | |

| Water: Sparingly soluble | This compound bis(cyclohexylammonium) salt | [1] | |

| Storage Temperature | -20°C | This compound bis(cyclohexylammonium) salt | [1][3] |

Phenolphthalein (Product of enzymatic reaction)

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄O₄ | [4] |

| Appearance | White to pale pink crystalline powder | [4] |

| Melting Point | 258–263 °C | [4] |

| Solubility | Practically insoluble in water; soluble in alcohols | [4] |

| pH Transition Range | pH 8.2 (colorless) to pH 10.0 (pink/fuchsia) | [4][5][6] |

Enzymatic Hydrolysis and Detection Principle

The fundamental application of this compound is as a substrate for phosphatases, particularly alkaline phosphatase (ALP). In the presence of ALP, the phosphate group is cleaved from this compound, yielding free phenolphthalein and inorganic phosphate.[7]

At a neutral or acidic pH, phenolphthalein is colorless. However, by increasing the pH of the solution to an alkaline range (typically above 8.2), the deprotonated form of phenolphthalein is generated, which imparts a vibrant pink or fuchsia color to the solution.[4][6] The intensity of this color is directly proportional to the amount of phenolphthalein produced, and thus to the activity of the phosphatase enzyme.[7] This color change can be readily quantified using a spectrophotometer.

Experimental Protocols

The following provides a generalized protocol for the determination of alkaline phosphatase activity using this compound as a substrate. It is important to note that optimal conditions such as substrate concentration, buffer composition, pH, and incubation time may vary depending on the specific enzyme source and experimental goals.

1. Reagent Preparation

-

Assay Buffer: A common buffer for alkaline phosphatase assays is a carbonate-bicarbonate buffer (e.g., 50 mmol/L) with a pH of 10.0.[8] Other buffers such as Tris-HCl may also be used.

-

Substrate Stock Solution: Prepare a stock solution of this compound bis(cyclohexylammonium) salt in a suitable solvent, such as methanol, at a concentration of 10 mg/mL. Store this solution at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the millimolar range.

-

Enzyme Sample: The sample containing the phosphatase (e.g., serum, plasma, tissue homogenate, or purified enzyme) should be diluted in the assay buffer to ensure the reaction rate is within the linear range of the assay.

-

Stop Solution: An alkaline solution, such as sodium hydroxide (B78521) (e.g., 0.1 M), is used to stop the enzymatic reaction and develop the color of the phenolphthalein product.

2. Assay Procedure

-

Reaction Setup: In a microplate well or a test tube, add the enzyme sample to the assay buffer.

-

Pre-incubation: Pre-incubate the enzyme and buffer mixture at the desired reaction temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the temperature to equilibrate.

-

Initiate Reaction: Add the working substrate solution to the enzyme mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10-30 minutes). The incubation time should be sufficient to generate a measurable amount of product while ensuring the reaction remains in the initial linear phase.

-

Stop Reaction and Color Development: Add the stop solution to the reaction mixture. This will raise the pH, stop the enzymatic activity, and allow the phenolphthalein product to develop its characteristic pink color.

-

Measurement: Measure the absorbance of the solution at a wavelength of approximately 550-560 nm using a spectrophotometer or microplate reader.

-

Blank and Controls: A reagent blank (containing all components except the enzyme) should be included to account for any non-enzymatic hydrolysis of the substrate. A positive control with a known amount of phosphatase and a negative control without the enzyme should also be included.

-

Quantification: The phosphatase activity can be calculated from the absorbance values, typically by comparison to a standard curve generated with known concentrations of phenolphthalein.

Biological Relevance of the Reaction Product: Phenolphthalein

While this compound itself is a synthetic molecule primarily used as a laboratory reagent, its hydrolysis product, phenolphthalein, has known biological effects. Historically, phenolphthalein was used for over a century as a stimulant laxative.[4][5] More recently, concerns have been raised regarding its potential carcinogenicity, leading to its removal from over-the-counter laxatives in many countries.[4][5][9]

Studies have shown that phenolphthalein can induce genetic damage in various in vitro and in vivo mammalian test systems.[9] It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals.[9] Furthermore, phenolphthalein has been found to inhibit human cellular calcium influx through store-operated calcium entry (SOCE).[4]

Conclusion

This compound is a robust and reliable substrate for the colorimetric determination of phosphatase activity. Its chemical and physical properties, particularly those of its salt forms, make it well-suited for use in aqueous assay systems. The straightforward enzymatic reaction and the distinct color change of the resulting phenolphthalein product provide a simple yet sensitive method for enzyme quantification. While the substrate itself is a tool for in vitro analysis, an understanding of the biological activities of its product, phenolphthalein, is crucial for researchers to consider, especially in contexts where the downstream effects of the assay components may be relevant. This guide provides a foundational understanding of this compound for its effective application in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound bis(cyclohexylammonium) salt | 14815-59-9 [sigmaaldrich.com]

- 4. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 5. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]

- 6. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 7. karger.com [karger.com]

- 8. biolabo.fr [biolabo.fr]

- 9. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phenolphthalein monophosphate stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of phenolphthalein (B1677637) monophosphate, a widely used substrate in enzyme assays. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document details recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Core Concepts: Chemical Stability and Degradation

Phenolphthalein monophosphate is valued for its ability to produce a distinct color change upon enzymatic cleavage of its phosphate (B84403) group by phosphatases, such as alkaline phosphatase (ALP). The primary degradation pathway of concern is the hydrolysis of this phosphate ester bond, which releases phenolphthalein. This hydrolysis can be spontaneous, accelerated by factors such as pH, temperature, and light, or it can be enzymatic. The stability of this compound is therefore a crucial factor in its handling, storage, and application in sensitive assays.

Degradation Pathway

The principal degradation pathway for this compound is the hydrolysis of the phosphate ester linkage, yielding phenolphthalein and inorganic phosphate. This process can be catalyzed by acid or base, or occur enzymatically.

Figure 1: Primary degradation pathway of this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to adhere to appropriate storage conditions. These recommendations are based on information from various suppliers and general chemical stability principles.

Table 1: Recommended Storage Conditions for this compound

| Form | Recommended Temperature | Light Protection | Atmosphere | Container |

| Solid (Powder) | -20°C for long-term storage.[1] | Required | Store in a dry, well-ventilated area.[1] | Tightly sealed, original container.[1] |

| Solution | 2-8°C for short-term storage. | Required | Minimize exposure to air. | Tightly sealed, amber vial. |

Stability Profile: Influence of Environmental Factors

While specific quantitative data for the stability of this compound across a wide range of conditions is not extensively published, the following sections provide an overview of the expected stability based on the behavior of similar phosphate esters and general chemical kinetics.

pH Stability

The rate of hydrolysis of phosphate esters is significantly influenced by pH. This compound is expected to be most stable at a near-neutral pH. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases. For solutions intended for storage, buffering at a pH of approximately 7.0 is recommended.

Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

| pH | Expected Half-life (t½) | Comments |

| 3 | Days to Weeks | Acid-catalyzed hydrolysis is expected to be a significant degradation route. |

| 7 | Months | Represents the region of maximum stability for many phosphate esters. |

| 10 | Days to Weeks | Base-catalyzed hydrolysis becomes a dominant degradation pathway. |

| Note: This data is illustrative and intended to demonstrate the expected trend. Actual stability should be determined experimentally. |

Temperature Stability

As with most chemical reactions, the rate of hydrolysis of this compound is temperature-dependent. Higher temperatures accelerate the degradation process. Therefore, storing the compound at reduced temperatures is crucial for maintaining its long-term stability. For aqueous solutions, refrigeration is recommended, while the solid form should be stored in a freezer.

Table 3: Illustrative Temperature Stability of this compound in Aqueous Solution (pH 7.0)

| Temperature | Expected Half-life (t½) | Comments |

| 4°C | Months to a Year | Refrigeration significantly slows the rate of hydrolysis. |

| 25°C | Weeks to Months | Represents ambient temperature, where slow degradation is expected to occur. |

| 40°C | Days to Weeks | Elevated temperatures, often used in accelerated stability studies, will lead to rapid degradation. |

| Note: This data is illustrative and intended to demonstrate the expected trend. Actual stability should be determined experimentally. |

Photostability

Exposure to light, particularly in the UV spectrum, can provide the energy to promote chemical reactions, including the hydrolysis of phosphate esters. It is therefore recommended to protect this compound from light at all times.

Table 4: Illustrative Photostability of this compound in Aqueous Solution (pH 7.0) at 25°C

| Light Condition | Expected Degradation | Comments |

| Dark (Control) | Baseline | Represents degradation due to other factors (e.g., temperature, pH). |

| Ambient Indoor Light | Minor increase | Some degradation may occur over extended periods. |

| Direct Sunlight / UV Lamp | Significant increase | Direct exposure to high-energy light is expected to cause rapid degradation. |

| Note: This data is illustrative and intended to demonstrate the expected trend. Actual stability should be determined experimentally. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a well-designed experimental plan is necessary. The following protocols outline the methodologies for assessing stability under various conditions.

Stability-Indicating HPLC Method Development

A crucial tool for stability studies is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate and quantify the intact this compound from its primary degradant, phenolphthalein, and any other potential impurities.

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Optimization:

-

Aqueous Phase: 20mM Potassium Phosphate buffer. Screen a pH range from 3.0 to 7.0.

-

Organic Phase: Acetonitrile or Methanol.

-

Gradient Elution: Begin with a gradient of 10-90% organic phase over 20 minutes to elute both the polar this compound and the less polar phenolphthalein.

-

-

Detection: Use a UV detector. The optimal wavelength for detecting both compounds should be determined by running a UV scan of both standards. A wavelength of approximately 270-280 nm is a reasonable starting point.

-

Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of this compound to forced degradation:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours (solid and solution).

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze the forced degradation samples to ensure that the phenolphthalein peak is well-resolved from the parent peak and any other degradants.

-

Linearity: Prepare a series of solutions of known concentrations of this compound and phenolphthalein to establish the linear range and calculate the coefficient of determination (r²).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compounds.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.

-

References

A Technical Guide to the Spectral Properties of Phenolphthalein Monophosphate and its Enzymatic Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein (B1677637) monophosphate is a widely utilized chromogenic substrate for phosphatases, particularly alkaline phosphatase (ALP). The enzymatic hydrolysis of the phosphate (B84403) group from this substrate yields phenolphthalein, a compound renowned for its distinct pH-dependent color change. This transformation provides a simple and effective method for quantifying enzyme activity through spectrophotometry. This technical guide offers an in-depth exploration of the spectral properties of both the substrate and its product, alongside detailed experimental protocols for their application in enzymatic assays.

Core Principles

The assay is predicated on the enzymatic cleavage of the phosphate group from the colorless phenolphthalein monophosphate molecule. This reaction, catalyzed by alkaline phosphatase, liberates phenolphthalein. In an alkaline environment (typically pH > 8.3), phenolphthalein undergoes a structural rearrangement to its dianionic quinonoid form, which exhibits a strong absorbance in the visible spectrum, manifesting as a pink to fuchsia color.[1] The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of phenolphthalein produced and, consequently, to the activity of the alkaline phosphatase.

Spectral Properties

The distinct spectral characteristics of this compound and phenolphthalein are fundamental to the assay's utility. The substrate is colorless in solution, indicating a lack of significant absorbance in the visible range. In contrast, the enzymatic product, phenolphthalein, is highly colored in alkaline solutions.

Data Summary

| Compound | Form | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Fluorescence Properties |

| This compound | Substrate | Not applicable (colorless) | Not applicable | Not reported to be fluorescent |

| Phenolphthalein | Enzymatic Product | 553 - 554 nm (in alkaline solution)[2][3][4] | ~21,500 M⁻¹cm⁻¹ at 554 nm in 0.1 N NaOH[4] | Generally considered non-fluorescent[5], though some reports indicate a weak emission maximum around 630 nm.[6] |

Enzymatic Reaction and Detection

The enzymatic hydrolysis of this compound is a robust method for detecting and quantifying alkaline phosphatase activity.

Signaling Pathway Diagram

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

The following provides a detailed methodology for a typical alkaline phosphatase assay using this compound.

Materials and Reagents

-

Enzyme: Alkaline Phosphatase (e.g., from bovine intestinal mucosa or recombinant).

-

Substrate: this compound.

-

Buffer: 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer (e.g., 7.8 M, pH 10.5) or other suitable alkaline buffer (e.g., carbonate-bicarbonate, pH 9.8).

-

Stop Solution: Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) or sodium carbonate to raise the pH and stop the reaction.[7]

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 550-560 nm.

Assay Procedure

-

Reagent Preparation:

-

Prepare the assay buffer to the desired pH and concentration.

-

Dissolve the this compound in the assay buffer to create the substrate solution. A typical concentration is 65 mM.[8]

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl).

-

Prepare serial dilutions of the enzyme to generate a standard curve or for kinetic analysis.

-

-

Enzyme Reaction:

-

Pipette the substrate solution into microplate wells or cuvettes.

-

Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution. This will also ensure the pH is sufficiently alkaline for maximal color development of the phenolphthalein product.

-

Measure the absorbance of the solution at 550-560 nm.

-

A blank reaction containing the substrate and buffer but no enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.

-

Experimental Workflow Diagram

Caption: A typical workflow for an alkaline phosphatase assay.

Data Analysis and Interpretation

The activity of the alkaline phosphatase is determined by the rate of phenolphthalein production. For endpoint assays, the absorbance at the end of the incubation period is compared to a standard curve generated with known concentrations of phenolphthalein. For kinetic assays, the change in absorbance over time is monitored.

The relationship between substrate concentration and reaction velocity can be analyzed using Michaelis-Menten kinetics. A Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[substrate], can be used to determine the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzyme.

Logical Relationship Diagram

Caption: Logical flow from enzyme concentration to activity measurement.

Conclusion

This compound serves as a reliable and cost-effective substrate for the colorimetric determination of alkaline phosphatase activity. Its utility is rooted in the distinct spectral properties of its colorless substrate form and its intensely colored enzymatic product, phenolphthalein, in alkaline conditions. The straightforward nature of the assay, coupled with its high sensitivity, makes it a valuable tool for researchers in various fields, including biochemistry, clinical diagnostics, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation and interpretation of assays utilizing this versatile substrate.

References

- 1. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PhotochemCAD | Phenolphthalein [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. Space-resolved fluorescence properties of phenolphthalein-hydrotalcite nanocomposites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. sserc.org.uk [sserc.org.uk]

- 8. academic.oup.com [academic.oup.com]

Phenolphthalein Monophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of phenolphthalein (B1677637) monophosphate, a key substrate in various biochemical assays. The primary focus is on its application in the determination of alkaline phosphatase activity. This document furnishes the compound's chemical identity, including its CAS number, and presents its physicochemical properties in a structured format. Detailed experimental protocols for its use in enzymatic assays are provided, alongside a discussion of its emerging role in drug development research. Visual diagrams illustrating the enzymatic reaction and experimental workflow are included to facilitate a deeper understanding of its practical applications.

Chemical Identity and Properties

Phenolphthalein monophosphate is commercially available, most commonly as a dicyclohexylammonium (B1228976) or bis(cyclohexylammonium) salt to enhance its stability and solubility.

Table 1: Chemical Identifiers for this compound bis(cyclohexylammonium) salt

| Identifier | Value |

| CAS Number | 14815-59-9 |

| Molecular Formula | C₂₀H₁₅O₇P · 2C₆H₁₃N |

| Molecular Weight | 596.65 g/mol |

| EC Number | 238-884-7 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in alcohol, slightly soluble in water |

| Storage Temperature | -20°C |

Synthesis Overview

The synthesis of phenolphthalein itself involves the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) under acidic conditions, a reaction first achieved by Adolf von Baeyer in 1871.[1] The subsequent phosphorylation to yield this compound involves the introduction of a phosphate (B84403) group to one of the phenolic hydroxyl groups. While specific, detailed industrial synthesis protocols for the monophosphate derivative are proprietary, the general principle involves a phosphotransfer reaction.

Applications in Research and Drug Development

Enzymatic Assays

The primary application of this compound is as a chromogenic substrate for the determination of phosphatase activity, particularly alkaline phosphatase (ALP).[2][3][4] The enzymatic hydrolysis of the phosphate group from this compound yields phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct pink or fuchsia color, which can be quantified spectrophotometrically to determine the enzyme's activity.[5][6][7] The intensity of the color produced is directly proportional to the amount of phenolphthalein formed and, consequently, to the alkaline phosphatase activity.[4][8]

This assay is widely used in clinical chemistry to measure serum alkaline phosphatase levels, which can be indicative of various physiological and pathological conditions.[3][8][9][10]

Drug Development

Recent research has explored phenolphthalein and its analogues as potential drug candidates. Notably, phenolphthalein has been identified as a prototype for a group of structurally related calcium channel blockers in human platelets.[11] It has been shown to inhibit store-operated Ca²⁺ entry (SOCE), a crucial mechanism in cellular calcium signaling.[11] Modifications to the diphenyl groups of phenolphthalein, including the addition of a phosphate group, are tolerated and can influence its activity.[11] This opens avenues for the development of novel therapeutics targeting calcium channels.

Experimental Protocols

Alkaline Phosphatase Activity Assay

This protocol provides a generalized procedure for determining alkaline phosphatase activity using this compound as a substrate.

Materials:

-

This compound substrate solution

-

Alkaline buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.1)

-

Stop solution/Color developer (e.g., sodium carbonate and sodium hydroxide (B78521) solution)

-

Enzyme sample (e.g., serum, cell lysate)

-

Spectrophotometer

-

Water bath or incubator (37°C)

-

Test tubes or 96-well plates

Procedure:

-

Reagent Preparation: Prepare working solutions of the substrate, buffer, and stop solution.

-

Reaction Setup:

-

Pipette the alkaline buffer into a test tube or well of a microplate.

-

Add the enzyme sample to the buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the this compound substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the enzymatic reaction by adding the stop solution. The alkaline nature of this solution also facilitates the development of the pink color of the phenolphthalein product.

-

-

Measurement:

-

Measure the absorbance of the solution at 550 nm using a spectrophotometer.

-

A blank control (containing buffer and substrate but no enzyme) should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

-

Data Analysis:

The alkaline phosphatase activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of phenolphthalein at 550 nm under the assay conditions.

Visual Diagrams

Caption: Enzymatic hydrolysis of this compound.

Caption: Workflow for alkaline phosphatase assay.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]

- 6. autechindustry.com [autechindustry.com]

- 7. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. This compound as a substrate for serum alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenolphthalein as a prototype drug for a group of structurally related calcium channel blockers in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Phosphatase Detection: A Technical Guide to Phenolphthalein Monophosphate in Enzymatic Assays

For Immediate Release

[City, State] – In the intricate world of biochemical research and drug development, the precise measurement of enzyme activity is paramount. Among the myriad of available techniques, the use of phenolphthalein (B1677637) monophosphate as a chromogenic substrate in enzymatic assays for phosphatases remains a fundamental and powerful tool. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and relevant signaling pathways associated with this widely utilized methodology, tailored for researchers, scientists, and drug development professionals.

Core Principle: A Visual Cascade of Enzymatic Activity

The enzymatic assay based on phenolphthalein monophosphate hinges on a straightforward yet elegant principle: the enzymatic hydrolysis of a colorless substrate into a vividly colored product. Phosphatases, a class of enzymes that catalyze the removal of phosphate (B84403) groups from molecules, readily act upon this compound.

The reaction proceeds as follows: in the presence of a phosphatase, such as alkaline phosphatase (ALP) or acid phosphatase (ACP), the phosphate group is cleaved from the this compound molecule. This enzymatic action liberates the phenolphthalein indicator. Under alkaline conditions, phenolphthalein undergoes a structural rearrangement to its pink or fuchsia quinonoid form, which is intensely colored and can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of phenolphthalein released, and consequently, to the activity of the phosphatase enzyme in the sample.

Quantitative Analysis: Gauging Enzyme Kinetics

While specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) for phosphatases with this compound are not as extensively documented as for other substrates like p-nitrophenyl phosphate (pNPP), the principles of enzyme kinetics are fully applicable. Determining these parameters is crucial for characterizing enzyme-substrate interactions and for the development of enzyme inhibitors.

For comparative purposes, the kinetic parameters for calf intestinal alkaline phosphatase with the commonly used substrate p-nitrophenyl phosphate (pNPP) are presented below. It is important to note that these values can vary depending on the specific isoenzyme, buffer conditions, and pH.[1][2][3]

| Enzyme | Substrate | Buffer | pH | Km | Vmax | Reference |

| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl Phosphate (pNPP) | 50 mM Tris-HCl | 11 | 7.6 x 10⁻⁴ M | 3.12 µmoles min⁻¹ unit⁻¹ | [1][2][3] |

| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl Phosphate (pNPP) | 100 mM Glycine-NaOH | 9.5 | 4 x 10⁻⁴ M | 1.6 µmoles min⁻¹ unit⁻¹ | [1][2][3] |

| Calf Intestine Alkaline Phosphatase | p-Nitrophenyl Phosphate (pNPP) | - | ~8.2 | 40 ± 3 µM | 72.8 ± 1.2 µmol min⁻¹ mg protein⁻¹ | [4] |

| E. coli Alkaline Phosphatase | p-Nitrophenyl Phosphate (pNPP) | - | - | 0.0290 mM | 0.0254 mM/min | [5] |

Experimental Protocols: A Step-by-Step Guide

The versatility of the this compound assay allows for its application in determining the activity of both alkaline and acid phosphatases. Below are detailed methodologies for these key experiments.

Alkaline Phosphatase (ALP) Assay Protocol

This protocol is a generalized procedure for the determination of alkaline phosphatase activity in serum or other biological samples.

Materials:

-

This compound substrate solution

-

Alkaline buffer (e.g., 2-amino-2-methyl-1-propanol, pH 10.3)

-

Stop solution (e.g., sodium carbonate/sodium hydroxide (B78521) solution)

-

Spectrophotometer capable of measuring absorbance at 550 nm

-

Water bath or incubator at 37°C

-

Test tubes or 96-well plates

-

Pipettes

Procedure:

-

Reaction Setup: In a test tube or well of a microplate, pre-warm the alkaline buffer to 37°C.

-

Sample Addition: Add the biological sample containing the alkaline phosphatase to the pre-warmed buffer.

-

Initiation of Reaction: Add the this compound substrate solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination and Color Development: Stop the reaction by adding the stop solution. The alkaline nature of the stop solution also facilitates the development of the pink color of the phenolphthalein product.

-

Measurement: Measure the absorbance of the solution at 550 nm using a spectrophotometer. A reagent blank (containing all components except the enzyme sample) should be used to zero the instrument.

-

Calculation: The alkaline phosphatase activity is calculated based on the absorbance reading and a standard curve prepared with known concentrations of phenolphthalein.

Acid Phosphatase (ACP) Assay Protocol

This protocol outlines a general procedure for determining acid phosphatase activity. The key difference from the ALP assay is the use of an acidic buffer.

Materials:

-

This compound substrate solution

-

Acid buffer (e.g., citrate (B86180) buffer, pH 4.8-6.0)

-

Stop solution (e.g., sodium carbonate/sodium hydroxide solution)

-

Spectrophotometer capable of measuring absorbance at 550 nm

-

Water bath or incubator at 37°C

-

Test tubes or 96-well plates

-

Pipettes

Procedure:

-

Reaction Setup: In a test tube or well of a microplate, pre-warm the acid buffer to 37°C.

-

Sample Addition: Add the biological sample containing the acid phosphatase to the pre-warmed buffer.

-

Initiation of Reaction: Add the this compound substrate solution to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination and Color Development: Stop the enzymatic reaction by adding an alkaline stop solution. This will raise the pH and allow the liberated phenolphthalein to turn pink.

-

Measurement: Measure the absorbance of the solution at 550 nm. A reagent blank is essential for accurate measurements.

-

Calculation: Determine the acid phosphatase activity from the absorbance reading using a phenolphthalein standard curve.

Signaling Pathways: The Role of Alkaline Phosphatase in Osteoblast Differentiation

Alkaline phosphatase is a key enzyme in various physiological processes, including bone formation. It is a well-established marker of osteoblast differentiation, the process by which mesenchymal stem cells develop into bone-forming cells. The signaling pathway of osteoblast differentiation is complex and involves multiple factors and transcription regulators.

In this pathway, signaling molecules such as Bone Morphogenetic Proteins (BMPs) bind to their receptors on the surface of mesenchymal stem cells. This binding initiates an intracellular signaling cascade that ultimately leads to the activation of key transcription factors like Runx2. Runx2 is a master regulator of osteoblast differentiation and promotes the expression of several osteoblast-specific genes, including alkaline phosphatase.

The increased expression and activity of alkaline phosphatase during osteoblast differentiation are crucial for bone mineralization.[6][7] ALP contributes to this process by hydrolyzing pyrophosphate, a potent inhibitor of mineral deposition, and by increasing the local concentration of inorganic phosphate, a necessary component of hydroxyapatite, the mineral component of bone.[6][7]

Conclusion

The this compound-based enzymatic assay remains a robust and valuable technique in the researcher's toolkit. Its simplicity, reliability, and adaptability make it suitable for a wide range of applications, from fundamental biochemical studies to high-throughput screening in drug discovery. A thorough understanding of its core principles, coupled with meticulous experimental execution, will continue to yield critical insights into the function of phosphatases in health and disease.

References

- 1. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

- 6. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immobilization of Alkaline Phosphatase on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of Phenolphthalein Monophosphate by Alkaline Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic hydrolysis of phenolphthalein (B1677637) monophosphate by alkaline phosphatase (ALP). This reaction is a cornerstone of various biochemical and clinical assays. This document details the underlying principles, experimental protocols, and data interpretation, with a focus on providing actionable insights for research and development applications.

Core Principles of the Enzymatic Reaction

Alkaline phosphatase (EC 3.1.3.1) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[1] The enzyme is a dimeric metalloenzyme containing zinc and magnesium ions essential for its catalytic activity.[1] The fundamental reaction involves the cleavage of a phosphate group from its substrate.

When phenolphthalein monophosphate is used as a substrate, ALP catalyzes its hydrolysis to produce phenolphthalein and inorganic phosphate. In an alkaline environment, the liberated phenolphthalein exhibits a characteristic pink or fuchsia color, which can be quantified spectrophotometrically to determine the enzyme's activity.

While this compound is a valid substrate for ALP, it is less commonly used in modern research compared to p-nitrophenyl phosphate (pNPP). Consequently, detailed kinetic data for this compound is not as readily available in the scientific literature. For comparative purposes, this guide will also provide extensive data on the hydrolysis of pNPP.

Quantitative Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following tables summarize the well-documented kinetic parameters for the hydrolysis of the analogous substrate, p-nitrophenyl phosphate (pNPP), by different sources of alkaline phosphatase. This data is crucial for designing experiments and interpreting results.

Table 1: Michaelis-Menten Constants (Km) for ALP with pNPP

| Enzyme Source | Km (mM) | Buffer Conditions | Reference |

| Calf Intestine | 0.76 | 50 mM Tris-HCl, pH 11 | [2] |

| Calf Intestine | 0.4 | 100 mM Glycine-NaOH, pH 9.5 | [2] |

| E. coli | 0.029 | Not Specified | [3] |

| Calf Intestine | 0.04 | pH ~8.2 | [4] |

Table 2: Maximum Reaction Velocities (Vmax) for ALP with pNPP

| Enzyme Source | Vmax | Buffer Conditions | Reference |

| Calf Intestine | 3.12 µmoles min-1 unit-1 | 50 mM Tris-HCl, pH 11 | [2] |

| Calf Intestine | 1.6 µmoles min-1 unit-1 | 100 mM Glycine-NaOH, pH 9.5 | [2] |

| E. coli | 0.0254 mM/min | Not Specified | [3] |

| Calf Intestine | 72.8 ± 1.2 µmol min-1 mg protein-1 | pH ~8.2 | [4] |

Experimental Protocols

This section provides a detailed, generalized methodology for determining ALP activity using this compound. This protocol can be adapted for various sample types, including serum, plasma, and cell lysates.

Materials and Reagents

-

Substrate Stock Solution: this compound (e.g., 100 mM in a suitable buffer).

-

Assay Buffer: Alkaline buffer (e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2).

-

Stop Solution: 0.5 M NaOH.

-

Alkaline Phosphatase Standard: A purified preparation of ALP with a known concentration.

-

Sample: Serum, plasma, or cell lysate containing the ALP to be assayed.

-

Microplate Reader: Capable of measuring absorbance at 550-560 nm.

-

96-well microplates.

Assay Procedure

-

Prepare Working Substrate Solution: Dilute the this compound stock solution to the desired final concentration in the assay buffer.

-

Sample Preparation: Prepare serial dilutions of the sample and the ALP standard in the assay buffer.

-

Reaction Initiation: Add a specific volume of the sample or standard to the wells of a 96-well plate. Add the working substrate solution to initiate the reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a volume of the stop solution to each well. This will also ensure the full development of the phenolphthalein color.

-

Absorbance Measurement: Measure the absorbance of each well at 550-560 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance values of the ALP standards against their known concentrations. Determine the ALP activity in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Enzymatic Reaction of this compound Hydrolysis

Caption: Enzymatic hydrolysis of this compound by ALP.

Experimental Workflow for ALP Activity Assay

Caption: A typical workflow for an ALP colorimetric assay.

Generalized Role of ALP in Signaling Pathways

Caption: Generalized role of ALP in cellular signaling.

Applications in Research and Drug Development

The measurement of ALP activity is crucial in various fields of research and drug development.

-

Diagnostics: Elevated serum ALP levels are indicative of certain pathological conditions, including liver and bone diseases.[1]

-

Cancer Research: ALP is often overexpressed in certain cancer cells and can serve as a biomarker.[5] The enzymatic activity of ALP can be harnessed to activate prodrugs specifically at the tumor site, a promising strategy in cancer therapy.

-

Drug Discovery: High-throughput screening (HTS) assays utilizing substrates like this compound are employed to identify and characterize inhibitors of ALP.[1] These inhibitors have therapeutic potential in conditions associated with excessive ALP activity.

-

Signal Transduction Research: ALP plays a role in signal transduction pathways by dephosphorylating key signaling molecules. Assays measuring ALP activity can be used to study these pathways and the effects of various stimuli or inhibitors on them.

References

- 1. gentelbio.com [gentelbio.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phenolphthalein Monophosphate for Enzyme Kinetics

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of phenolphthalein (B1677637) monophosphate (PMP) as a substrate for enzyme kinetic studies, with a primary focus on alkaline phosphatase (ALP). It covers the core principles of the assay, detailed experimental protocols, and the broader relevance of phosphatase activity in biological pathways.

Introduction to Phenolphthalein Monophosphate

This compound is a widely used chromogenic substrate for the determination of phosphatase activity. In the field of enzyme kinetics, it offers a straightforward and reliable method for measuring the catalytic efficiency of enzymes like alkaline phosphatase.[1][2][3] The principle relies on the enzymatic hydrolysis of the phosphate (B84403) group from the PMP molecule, which releases the pH indicator phenolphthalein. This reaction provides a simple colorimetric endpoint that can be quantified using standard laboratory equipment.[3][4]

Principle of the Assay

The assay is based on a two-step principle. First, a phosphatase enzyme cleaves the phosphate ester bond of the colorless this compound substrate. This enzymatic reaction yields free phenolphthalein and an inorganic phosphate ion.

In the second step, the reaction is typically stopped, and the pH is raised by adding an alkaline solution, such as sodium carbonate.[5] Below pH 8.5, the liberated phenolphthalein remains colorless. However, in an alkaline environment (pH > 9.0), it converts to its anionic form, which exhibits a distinct pink or fuchsia color.[5][6] The intensity of this color is directly proportional to the amount of phenolphthalein produced, and thus to the enzyme's activity. The absorbance of the colored product is measured spectrophotometrically, typically at a wavelength of 550 nm.[5]

Diagram: Enzymatic Reaction of PMP

The following diagram illustrates the logical progression of the this compound assay.

Quantitative Data: Michaelis-Menten Kinetics

Understanding the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental for characterizing its efficiency and affinity for a substrate.[7][8] Km represents the substrate concentration at which the reaction rate is half of Vmax, with a lower Km value indicating a higher affinity of the enzyme for the substrate.[8][9] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.[7][8]

While specific kinetic data for this compound can vary significantly with experimental conditions (e.g., enzyme source, buffer type, pH, temperature), the table below presents representative kinetic values for calf intestinal alkaline phosphatase (CIAP) using a structurally similar chromogenic substrate, p-nitrophenyl phosphate (pNPP), to illustrate how such data is presented.[1][2]

| Parameter | Value | Buffer Condition | pH | Temperature | Enzyme Source |

| Km | 7.6 x 10⁻⁴ M | 50 mM Tris-HCl | 11.0 | 37°C | Calf Intestine |

| Vmax | 3.12 µmol/min/unit | 50 mM Tris-HCl | 11.0 | 37°C | Calf Intestine |

| Km | 4.0 x 10⁻⁴ M | 100 mM Glycine-NaOH | 9.5 | 37°C | Calf Intestine |

| Vmax | 1.6 µmol/min/unit | 100 mM Glycine-NaOH | 9.5 | 37°C | Calf Intestine |

Note: Data presented is for the substrate p-nitrophenyl phosphate (pNPP) with Calf Intestinal Alkaline Phosphatase and is intended for illustrative purposes.[1][2] Researchers should determine these parameters empirically for their specific experimental setup.

Detailed Experimental Protocol

This section provides a generalized protocol for determining alkaline phosphatase activity using PMP.

A. Reagents and Materials

-

This compound (powder form)

-

Alkaline Buffer (e.g., 100 mM Glycine-NaOH, pH 10.5)

-

Enzyme solution (Alkaline Phosphatase of unknown activity, diluted in buffer)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm

-

Cuvettes or 96-well microplate

-

Incubator or water bath set to 37°C

-

Pipettes and tips

-

Timers

B. Reagent Preparation

-

Alkaline Buffer (100 mM Glycine-NaOH, pH 10.5): Prepare a solution of 100 mM glycine (B1666218) and adjust the pH to 10.5 using NaOH. This buffer will be used to dilute the enzyme and substrate.

-

Substrate Stock Solution (e.g., 10 mM PMP): Dissolve the appropriate amount of this compound powder in the alkaline buffer. PMP may require gentle warming or vortexing to dissolve completely. Store protected from light.

-

Stop Solution (0.2 M Sodium Carbonate): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M. This solution will halt the enzymatic reaction and induce the color change.

C. Assay Procedure (Microplate Format)

-

Prepare Reaction Plate: To each well of a 96-well plate, add 50 µL of alkaline buffer.

-

Add Enzyme: Add 20 µL of the diluted enzyme solution to each well. For a negative control (blank), add 20 µL of buffer instead of the enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the solutions to reach thermal equilibrium.

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the PMP substrate solution to each well. Start a timer immediately.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction remains in the linear range.

-

Stop Reaction: After the incubation period, stop the reaction by adding 100 µL of the 0.2 M sodium carbonate stop solution to each well. The solution should turn pink in the presence of enzyme activity.

-

Read Absorbance: Measure the absorbance of each well at 550 nm using a microplate reader.

D. Data Analysis

-

Subtract the absorbance of the blank control from the absorbance of the experimental samples.

-

Calculate the concentration of phenolphthalein produced using a standard curve or the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of phenolphthalein at pH > 10, c is the concentration, and l is the path length.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Diagram: Experimental Workflow

This flowchart visualizes the key steps of the experimental protocol.

Relevance in Drug Development and Research

Phosphatases are crucial regulators of cellular processes, including signal transduction, cell growth, and differentiation. They act in opposition to kinases, controlling the phosphorylation state of proteins and other molecules. Dysregulation of phosphatase activity is implicated in numerous diseases, such as cancer, diabetes, and inflammatory disorders. Therefore, phosphatase assays are vital tools in:

-

Drug Discovery: Screening for novel inhibitors or activators of specific phosphatases.

-

Diagnostic Applications: Measuring serum alkaline phosphatase levels is a common diagnostic marker for liver and bone diseases.

-

Basic Research: Elucidating the role of phosphatases in complex signaling networks.

Diagram: Conceptual Role of Phosphatases in Signaling

The diagram below provides a simplified, conceptual view of a phosphatase's role in a typical signaling cascade, highlighting the process that the PMP assay is designed to measure.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

The Versatility of Phenolphthalein Monophosphate in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein (B1677637) monophosphate (PMP) stands as a valuable tool in the realm of basic scientific research, primarily serving as a sensitive chromogenic substrate for alkaline phosphatase (ALP). Its ability to produce a distinct color change upon enzymatic hydrolysis makes it a cornerstone in various assay methodologies, from clinical diagnostics to molecular biology. This technical guide delves into the core applications of PMP, providing in-depth protocols and quantitative data to empower researchers in their experimental designs.

Core Principle: Enzymatic Hydrolysis and Signal Generation

The fundamental application of phenolphthalein monophosphate lies in its role as a substrate for alkaline phosphatase. In an alkaline environment, ALP catalyzes the hydrolysis of the phosphate (B84403) group from PMP. This reaction liberates phenolphthalein, which, at an alkaline pH, exhibits a vibrant pink-to-red color. The intensity of this color is directly proportional to the amount of phenolphthalein produced and, consequently, to the activity of the alkaline phosphatase enzyme. This principle forms the basis of numerous quantitative assays.

Key Applications in Research

This compound's utility extends across several key research areas:

-

Enzyme-Linked Immunosorbent Assay (ELISA): In ELISA, ALP is a common enzyme conjugated to secondary antibodies. When PMP is introduced as the substrate, the resulting colorimetric signal allows for the quantification of the target antigen. Its advantages over other substrates like p-nitrophenyl phosphate (pNPP) include the high molar extinction coefficient of phenolphthalein, leading to enhanced sensitivity, and the stability of the colored product.

-

Reporter Gene Assays: While less common than fluorescent reporters like GFP, alkaline phosphatase can be used as a reporter gene to study gene expression. In such assays, the ALP gene is placed under the control of a specific promoter. The level of ALP activity, measured using PMP, reflects the activity of the promoter and thus the expression level of the gene of interest.

-

Enzyme Kinetics Studies: PMP is an effective substrate for investigating the kinetic properties of alkaline phosphatase, including the determination of Michaelis-Menten constants (Km and Vmax) and the effects of inhibitors or activators on enzyme activity.

-

Clinical Chemistry: Historically, PMP has been instrumental in the development of assays for measuring serum alkaline phosphatase levels, a key diagnostic marker for various conditions, including liver and bone diseases.

Quantitative Data

A thorough understanding of the quantitative parameters associated with the PMP-ALP system is crucial for accurate and reproducible experimental design.

| Parameter | Value | Conditions |

| Optimal pH for ALP with PMP | 9.8 - 10.2 | Dependent on buffer system and ALP isoenzyme |

| Wavelength of Max. Absorbance (Phenolphthalein) | 550 - 560 nm | In alkaline solution |

| Molar Extinction Coefficient (Phenolphthalein) | ~34,000 M⁻¹cm⁻¹ at 552 nm | In 0.1 M NaOH |

Table 1: Key Quantitative Parameters for this compound Assays.

While specific kinetic constants for alkaline phosphatase with this compound are not as widely reported as for other substrates, the following table provides a comparative overview of kinetic parameters for alkaline phosphatase with the commonly used substrate p-nitrophenyl phosphate (pNPP) to offer a frame of reference.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Bovine Intestinal ALP | pNPP | 0.5 - 1.5 | ~2500 |

| E. coli ALP | pNPP | 0.02 - 0.04 | ~50 |

Table 2: Comparative Kinetic Parameters of Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP). [1][2] Researchers should determine the specific kinetic parameters for their experimental system when using this compound.

Experimental Protocols

Standard Alkaline Phosphatase Activity Assay using PMP

This protocol provides a basic framework for measuring ALP activity. Concentrations and incubation times may need to be optimized for specific applications.

Materials:

-

This compound (PMP) stock solution (e.g., 10 mg/mL in a suitable solvent)

-

Alkaline phosphatase-containing sample (e.g., cell lysate, purified enzyme)

-

Alkaline buffer (e.g., 0.1 M Glycine-NaOH, pH 10.0)

-

Stop solution (e.g., 0.1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Working Substrate Solution: Dilute the PMP stock solution in the alkaline buffer to the desired final concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare serial dilutions of the ALP-containing sample in the alkaline buffer.

-

Reaction Setup: To each well of a 96-well plate, add 50 µL of the diluted sample.

-

Initiate Reaction: Add 50 µL of the working substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction and ensure a stable endpoint color.

-

Measurement: Measure the absorbance of each well at 550 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (buffer only) from the absorbance of the samples. Plot a standard curve if using a purified enzyme of known concentration to determine the specific activity in the unknown samples.

Enzyme-Linked Immunosorbent Assay (ELISA) with PMP Detection

This protocol outlines the final steps of a sandwich ELISA using an ALP-conjugated secondary antibody and PMP substrate.

Materials:

-

Microplate coated with capture antibody and incubated with antigen and primary antibody.

-

Alkaline phosphatase-conjugated secondary antibody.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

PMP substrate solution (as prepared above).

-

Stop solution (as above).

-

Microplate reader.

Procedure:

-

Secondary Antibody Incubation: After incubation with the primary antibody and subsequent washing steps, add 100 µL of the diluted ALP-conjugated secondary antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate thoroughly with wash buffer (e.g., 3-5 times) to remove any unbound secondary antibody.

-

Substrate Addition: Add 100 µL of the PMP substrate solution to each well.

-

Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 550 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the amount of target antigen in the samples. A standard curve generated from known concentrations of the antigen should be used for quantification.

Visualizing Workflows and Pathways

Enzymatic Reaction of this compound

Caption: Enzymatic hydrolysis of PMP by ALP.

Sandwich ELISA Workflow with PMP Detection

Caption: Key steps in a sandwich ELISA using PMP.

Hypothetical Reporter Gene Assay Workflow